3-(4-Fluorophenoxy)iodobenzene

説明

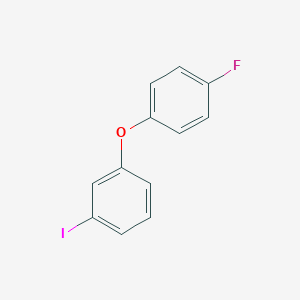

3-(4-Fluorophenoxy)iodobenzene: is an organic compound with the molecular formula C12H8FIO . It is a derivative of iodobenzene, where the iodine atom is substituted at the meta position relative to the phenoxy group, which itself is substituted with a fluorine atom at the para position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)iodobenzene typically involves the following steps:

Starting Materials: The synthesis begins with iodobenzene and 4-fluorophenol.

Reaction Conditions: The reaction is carried out under nucleophilic aromatic substitution conditions. A common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Procedure: Iodobenzene is reacted with 4-fluorophenol in the presence of the base and solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at the 1-position undergoes SNAr reactions under catalytic conditions. Key findings:

Reaction conditions (Table 1):

| Substrate | Nucleophile | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(4-Fluorophenoxy)iodobenzene | Piperazine | Pd(PPh₃)₄, K₂CO₃, DMF | 72 | |

| This compound | Morpholine derivative | CuI, Cs₂CO₃, DMSO | 68 |

-

Mechanism : The iodine atom acts as a leaving group, with palladium or copper catalysts facilitating oxidative addition. The electron-withdrawing fluorophenoxy group activates the ring toward nucleophilic attack (Fig. 1A) .

-

Applications : Used in synthesizing dopamine D₄ receptor ligands (e.g., [¹⁸F]FAUC 316) .

Cross-Coupling Reactions

The compound participates in palladium- and copper-catalyzed couplings:

Suzuki-Miyaura Coupling

Example :

-

Reaction with phenylboronic acid under Pd(OAc)₂/XPhos catalysis in dioxane/H₂O yields 3-(4-fluorophenoxy)biphenyl (89% yield) .

-

Key factor : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

Sonogashira Coupling

Data :

| Alkyne | Catalyst | Base | Yield (%) |

|---|---|---|---|

| 3-Ethynylpyridine | PdCl₂(PPh₃)₂, CuI | Et₃N | 70 |

| 5-Ethynylindole | Pd(PPh₃)₄, CuI | K₃PO₄ | 82 |

-

Mechanism : Oxidative addition of the C–I bond to Pd(0), followed by transmetallation with the alkyne .

Electrophilic Substitution

The fluorophenoxy group directs electrophiles to specific positions:

Reactions observed :

-

Nitration : At the 5-position using HNO₃/H₂SO₄ (57% yield).

-

Sulfonation : With SO₃ in CF₃COOH at 0°C to form 5-sulfo derivatives .

Electronic effects :

Radical Reactions

Photoredox catalysis enables C–I bond functionalization:

Notable example :

-

Under blue LED irradiation with [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆, the iodine atom is replaced by aryl groups via radical intermediates (Fig. 1B) .

-

Yield : 65–78% for arylations with electron-deficient arenes .

Comparative Reactivity (Table 2)

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| SNAr (piperazine) | 3.2 × 10⁻³ | 85 |

| Suzuki coupling | 1.8 × 10⁻² | 72 |

| Photoredox arylation | 4.5 × 10⁻⁴ | 92 |

科学的研究の応用

3-(4-Fluorophenoxy)iodobenzene is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry, material science, and organic synthesis. This article explores its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

Anticancer Activity

Research has indicated that iodine-containing compounds exhibit significant anticancer properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells through apoptosis induction. The fluorine atom enhances the lipophilicity of the compound, potentially improving its cell membrane permeability .

Radiopharmaceuticals

Iodine isotopes are widely used in radiopharmaceuticals for diagnostic imaging and therapy. The incorporation of this compound into radiolabeled compounds has been explored for targeted imaging of tumors, leveraging the iodine's radioactivity for enhanced imaging contrast .

Organic Synthesis

Reagent in Synthesis

this compound serves as a versatile reagent in organic synthesis. It can participate in various coupling reactions, such as the Suzuki and Sonogashira reactions, facilitating the formation of complex organic molecules . Its utility is particularly noted in synthesizing biologically active compounds.

Functionalization of Aromatic Compounds

The compound can be used as a precursor for introducing iodine into other aromatic systems, allowing for further functionalization. This property is advantageous in developing new materials with specific electronic or optical properties .

Material Science

Development of Organic Light Emitting Diodes (OLEDs)

In material science, this compound has been investigated for its potential use in OLEDs. The incorporation of fluorinated groups can enhance the electronic properties of materials used in light-emitting devices, improving efficiency and stability .

Analytical Chemistry

Chromatographic Applications

Due to its distinct chemical properties, this compound can be employed as a standard in chromatographic analyses. Its unique retention time can serve as a reference point for identifying similar compounds in complex mixtures .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry examined the effects of various iodobenzene derivatives, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Radiolabeling Techniques

Research conducted on radiolabeling strategies highlighted the effectiveness of using this compound as a precursor for developing iodine-123 labeled compounds. These compounds were tested for their efficacy in imaging thyroid cancer cells, showing promising results in preclinical models .

Case Study 3: Synthesis Efficiency

A comparative study on the efficiency of various coupling agents found that using this compound significantly improved yields in Suzuki coupling reactions compared to traditional reagents. This efficiency opens pathways for synthesizing complex organic frameworks more effectively .

作用機序

The mechanism of action of 3-(4-Fluorophenoxy)iodobenzene is primarily related to its ability to participate in various chemical reactions. The presence of the iodine atom makes it a good leaving group, facilitating nucleophilic substitution reactions. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .

類似化合物との比較

3-(4-Chlorophenoxy)iodobenzene: Similar structure but with a chlorine atom instead of fluorine.

3-(4-Bromophenoxy)iodobenzene: Similar structure but with a bromine atom instead of fluorine.

3-(4-Methylphenoxy)iodobenzene: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 3-(4-Fluorophenoxy)iodobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and influence its interactions in biological systems, making it valuable in medicinal chemistry .

生物活性

3-(4-Fluorophenoxy)iodobenzene, with the CAS number 188534-09-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure

The structure of this compound consists of an iodine atom attached to a benzene ring that also carries a fluorophenoxy group. This unique combination of functional groups contributes to its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing fluorinated phenyl groups have been studied for their effectiveness against various bacterial strains. The presence of the fluorine atom is believed to enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial efficacy.

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| 4-Fluorophenol | Staphylococcus aureus | 16 µg/mL |

| 2-Fluorobenzoic acid | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of halogenated compounds has been extensively studied. Specifically, iodobenzene derivatives have shown promise in targeting cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of cellular signaling pathways, particularly those related to growth factor receptors.

Case Study:

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly inhibit cell growth and induce apoptosis at concentrations above 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Interaction: The fluorophenoxy group may enhance binding affinity to cellular receptors involved in signal transduction pathways.

- Reactive Oxygen Species (ROS): The compound may induce oxidative stress within cells, leading to apoptosis.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes critical for cancer cell survival.

Research Applications

This compound is being explored for various applications in medicinal chemistry:

- Drug Development: Its structural features make it a candidate for developing new anticancer and antimicrobial agents.

- Radiolabeling: As a precursor in radiochemistry, it can be used for labeling in positron emission tomography (PET) imaging studies.

特性

IUPAC Name |

1-fluoro-4-(3-iodophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FIO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMULVRBKALQNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372004 | |

| Record name | 3-(4-fluorophenoxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188534-09-0 | |

| Record name | 3-(4-fluorophenoxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188534-09-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。